

Solubility of 2-Chloro-4-Methylpentane in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	2-Chloro-4-methylpentane	
Cat. No.:	B3392400	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-chloro-4-methylpentane** in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, detailed experimental protocols for its determination, and relevant physicochemical properties.

Core Concepts: Understanding Solubility

The solubility of **2-chloro-4-methylpentane**, a halogenated alkane, in organic solvents is primarily governed by the principle of "like dissolves like".[1][2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Haloalkanes, such as **2-chloro-4-methylpentane**, are generally soluble in organic solvents because the energy required to break the intermolecular attractions within the pure solute and solvent is comparable to the energy released when new solute-solvent attractions are formed.

The primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[1] The alkyl chain of **2-chloro-4-methylpentane** contributes to its nonpolar character, leading to London dispersion forces. The electronegative chlorine atom creates a dipole moment in the C-Cl bond, resulting in dipole-dipole interactions. Organic solvents are broadly classified based on their polarity, and the solubility of **2-chloro-4-methylpentane** will vary accordingly.



Qualitative Solubility Predictions:

- Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): 2-chloro-4-methylpentane
 is expected to be highly soluble in nonpolar solvents. The dominant intermolecular forces in
 both the solute and the solvent are London dispersion forces, leading to favorable mixing.
- Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)):
 Good solubility is anticipated in these solvents. Both 2-chloro-4-methylpentane and polar
 aprotic solvents exhibit dipole-dipole interactions and dispersion forces, facilitating
 dissolution.
- Polar Protic Solvents (e.g., ethanol, methanol, acetic acid): Moderate to good solubility is
 expected. While these solvents are capable of hydrogen bonding, they also possess alkyl
 groups that can interact with 2-chloro-4-methylpentane via dispersion forces. The polarity
 of the C-Cl bond can also interact with the dipole of the solvent molecules.

Physicochemical Properties

Understanding the physicochemical properties of **2-chloro-4-methylpentane** is crucial for predicting its behavior in various solvents and for designing solubility experiments.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ Cl	[3][4][5][6][7]
Molecular Weight	120.62 g/mol	[3][4][5][6][7]
Boiling Point	113 - 117.7 °C	[4][5]
Density	0.856 - 0.863 g/cm ³	[4][5]
logP (Octanol-Water Partition Coefficient)	2.66 - 2.9	[4][5]
Vapor Pressure	20.6 mmHg at 25°C	[5]
Refractive Index	1.4093	[5]

Experimental Protocol for Solubility Determination

Foundational & Exploratory





While specific quantitative data is scarce, a generalized experimental protocol for determining the solubility of a liquid haloalkane like **2-chloro-4-methylpentane** in an organic solvent can be detailed based on dynamic methods coupled with gas chromatography.

Objective: To determine the saturation solubility of **2-chloro-4-methylpentane** in a given organic solvent at a specific temperature.

Materials:

- 2-chloro-4-methylpentane (high purity)
- Selected organic solvent (high purity)
- Thermostatically controlled reaction vessel or jacketed beaker
- Magnetic stirrer and stir bar
- Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS)
- Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)
- · Microsyringes for sample injection
- Volumetric flasks and pipettes for standard preparation

Procedure:

- Preparation of Standard Solutions:
 - Prepare a series of standard solutions of 2-chloro-4-methylpentane in the chosen organic solvent of known concentrations.
 - These standards will be used to create a calibration curve for the GC analysis.
- Saturation:
 - Place a known volume of the organic solvent into the thermostatically controlled vessel.



- Set the desired temperature and allow the solvent to equilibrate.
- Begin stirring the solvent at a constant rate.
- Add an excess of 2-chloro-4-methylpentane to the solvent to create a saturated solution with a visible excess of the solute.
- Allow the mixture to stir for a sufficient time to ensure equilibrium is reached (this could range from several hours to a day).

Sampling:

- Once equilibrium is reached, stop the stirring and allow the undissolved 2-chloro-4-methylpentane to settle.
- Carefully extract a known volume of the supernatant (the saturated solution) using a microsyringe, ensuring no undissolved solute is drawn.

GC Analysis:

- Inject a known volume of the supernatant into the gas chromatograph.
- Run the sample through the GC under optimized conditions (injection temperature, column temperature program, carrier gas flow rate).
- Record the peak area of the 2-chloro-4-methylpentane.

Quantification:

- Inject the standard solutions into the GC to generate a calibration curve of peak area versus concentration.
- Using the peak area of the saturated sample, determine the concentration of 2-chloro-4-methylpentane from the calibration curve. This concentration represents the solubility at the specified temperature.
- Data Reporting:

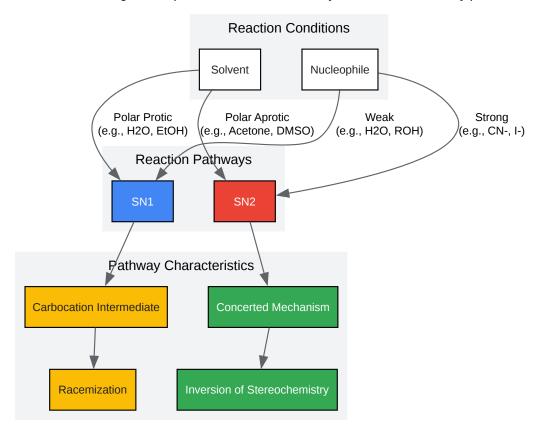


 Report the solubility in appropriate units (e.g., g/100 mL, mol/L) at the specified temperature.

Reaction Mechanisms of 2-Chloro-4-Methylpentane

2-chloro-4-methylpentane is a secondary alkyl halide, which means it can undergo nucleophilic substitution reactions through both SN1 and SN2 pathways. The preferred pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Factors Influencing Nucleophilic Substitution Pathways of 2-Chloro-4-Methylpentane





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Caption: Factors influencing the SN1 and SN2 reaction pathways of **2-chloro-4-methylpentane**.

This diagram illustrates the key factors that determine whether **2-chloro-4-methylpentane** will undergo a nucleophilic substitution reaction via an SN1 or SN2 mechanism. Polar protic solvents and weak nucleophiles favor the SN1 pathway, which proceeds through a carbocation intermediate and results in a racemic mixture of products. Conversely, polar aprotic solvents and strong nucleophiles favor the SN2 pathway, which is a concerted mechanism leading to an inversion of stereochemistry.[8]

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